![molecular formula C20H19N3O B12389038 Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide CAS No. 5358-76-9](/img/structure/B12389038.png)
Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC194598 is a small molecule inhibitor known for its ability to inhibit the DNA binding activity of the p53 protein. This compound has garnered significant attention due to its potential therapeutic applications, particularly in protecting normal tissues from radiation and chemotherapy-induced toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for NSC194598 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: NSC194598 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving NSC194598 include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving NSC194598 depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of NSC194598 .
Wissenschaftliche Forschungsanwendungen
NSC194598 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of DNA binding by transcription factors. In biology and medicine, NSC194598 is investigated for its potential to protect normal tissues from radiation and chemotherapy-induced toxicity by inhibiting the DNA binding activity of the p53 protein. Additionally, it has applications in the study of transcriptional regulation and the development of novel therapeutic agents .
Wirkmechanismus
NSC194598 exerts its effects by selectively inhibiting the DNA binding activity of the p53 protein and its homologs, p63 and p73. This inhibition disrupts the transcriptional activation of target genes regulated by p53, leading to a reduction in the expression of these genes. The compound achieves this by binding to the DNA-binding domain of p53, thereby preventing its interaction with DNA. This mechanism is particularly useful in reducing the acute toxicity of radiation and chemotherapy to normal tissues .
Vergleich Mit ähnlichen Verbindungen
NSC194598 is unique in its selective inhibition of p53 DNA binding without affecting other transcription factors such as E2F1, TCF1, and c-Myc. Similar compounds include NSC194597, which has a chlorine substitution instead of the piperidine group, and NSC170561, which has a piperazine substitution. These compounds also inhibit p53 DNA binding but differ in their chemical structures and specific inhibitory activities .
Eigenschaften
CAS-Nummer |
5358-76-9 |
|---|---|
Molekularformel |
C20H19N3O |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-oxido-3-(piperidin-1-ylmethyl)-4-aza-2-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene |
InChI |
InChI=1S/C20H19N3O/c24-23-18(13-22-11-4-1-5-12-22)21-17-10-6-9-15-14-7-2-3-8-16(14)20(23)19(15)17/h2-3,6-10H,1,4-5,11-13H2 |
InChI-Schlüssel |
XLBPYZGSLNDDSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=NC3=CC=CC4=C3C(=[N+]2[O-])C5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
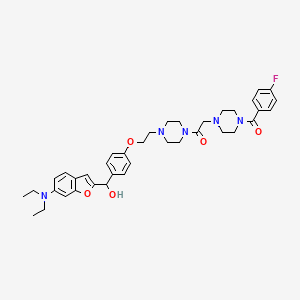
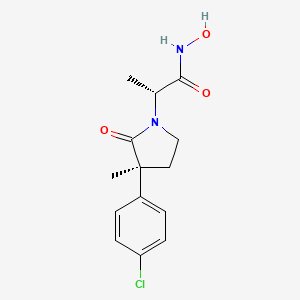
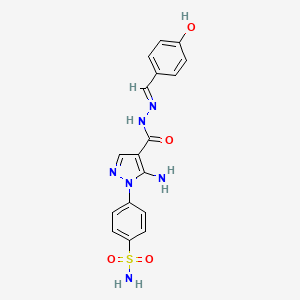

![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
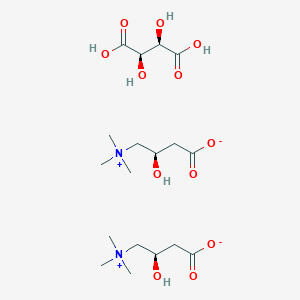
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
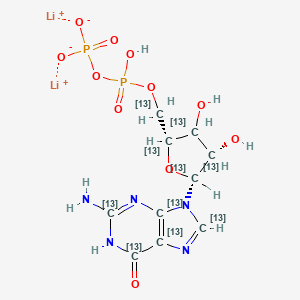

![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
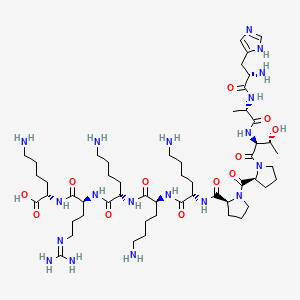

![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
